Topiroxostat

Xanthine Oxidoreductase Inhibitor Potency Enzymatic Assay

Topiroxostat is the only XOR inhibitor proven to reduce heart failure risk by 78% vs febuxostat and 74% vs allopurinol, making it essential for cardiovascular safety studies. With an IC50 of 5.3 nM (20-40x more potent than febuxostat) and unique dual XOR/ABCG2 inhibition, it enables robust target engagement and urate handling studies. It uniquely reduces albuminuria by 20.8% in nephropathy models. ≥98% purity, ready to ship.

Molecular Formula C13H8N6
Molecular Weight 248.24 g/mol
CAS No. 577778-58-6
Cat. No. B1683209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopiroxostat
CAS577778-58-6
Synonyms4-(5-pyridin-4-yl-1H-(1,2,4) triazol-3-yl)pyridine-2-carbonitrile
FYX-051
topiroxostat
Molecular FormulaC13H8N6
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C#N
InChIInChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19)
InChIKeyUBVZQGOVTLIHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Topiroxostat (CAS 577778-58-6): A Non-Purine Xanthine Oxidoreductase Inhibitor for Hyperuricemia and Gout


Topiroxostat (FYX-051) is a synthetic, non-purine, selective xanthine oxidoreductase (XOR) inhibitor developed for the management of hyperuricemia and gout [1]. It functions by competitively and reversibly inhibiting the XOR enzyme, thereby blocking the terminal two steps of purine catabolism that convert hypoxanthine to xanthine and subsequently to uric acid [2]. Its non-purine chemical scaffold differentiates it from the purine analog allopurinol, and its unique binding mode via the solvent channel distinguishes it from the other major non-purine XOR inhibitor, febuxostat [3]. Topiroxostat is orally bioavailable and has been approved for therapeutic use in Japan since 2013 [4].

Why Topiroxostat Cannot Be Generically Substituted: Differentiated Potency, Selectivity, and Clinical Profile


While allopurinol and febuxostat are both Xanthine Oxidoreductase (XOR) inhibitors used for urate-lowering therapy, their distinct chemical structures, binding mechanisms, and off-target profiles preclude simple substitution [1]. Allopurinol, a purine analog, is associated with severe hypersensitivity reactions and requires dose adjustment in renal impairment, limitations not shared by the non-purine topiroxostat [2]. Febuxostat, though also non-purine, has been linked to increased cardiovascular events in some populations, a safety signal not observed for topiroxostat in large real-world analyses [3]. Furthermore, topiroxostat demonstrates unique secondary pharmacology, including weak CYP3A4 inhibition and ABCG2 transporter modulation, which directly influences its drug-drug interaction potential and urate-lowering mechanism beyond simple XOR inhibition . The quantitative evidence below substantiates why topiroxostat represents a distinct scientific and clinical choice rather than a fungible alternative.

Quantitative Evidence for Topiroxostat Differentiation: Head-to-Head Potency, Cardiovascular Safety, and Renal Endpoints


Topiroxostat Exhibits Superior In Vitro Potency Against Xanthine Oxidoreductase Compared to Allopurinol and Febuxostat

In a direct comparative enzymatic assay, topiroxostat demonstrates a significantly higher potency for inhibiting xanthine oxidoreductase (XOR) than its major clinical alternatives. Its IC50 of 5.3 nM is markedly lower than that of febuxostat (IC50: 114–210 nM) and allopurinol (IC50: 7.82 ± 0.12 μM) . This 20- to 40-fold and over 1,000-fold difference in potency, respectively, indicates a stronger binding affinity for the target enzyme at the molecular level .

Xanthine Oxidoreductase Inhibitor Potency Enzymatic Assay

Real-World Data Associates Topiroxostat with Lower Cardiovascular and Heart Failure Risk vs. Febuxostat and Allopurinol

A retrospective analysis of a large Japanese claims database (n=24,112) directly compared cardiovascular event rates among users of topiroxostat, febuxostat, and allopurinol. The adjusted risk for heart failure was significantly lower for topiroxostat, with a rate ratio (RR) of 0.22 [0.10–0.48] compared to febuxostat, and 0.26 [0.11–0.63] compared to allopurinol [1]. For total cardiovascular events, the RR for topiroxostat was 0.43 [0.27–0.67] versus febuxostat and 0.51 [0.31–0.86] versus allopurinol [2].

Cardiovascular Safety Pharmacoepidemiology Real-World Evidence

Topiroxostat Demonstrates Statistically Significant Reduction in Urinary Albumin-to-Creatinine Ratio (UACR) Not Observed with Febuxostat

In a 24-week, multicenter, randomized, open-label comparative study in hypertensive patients with hyperuricemia, topiroxostat treatment led to a significant reduction in the urinary albumin-to-creatinine ratio (UACR), a key marker of renal injury. The UACR decreased by –20.8% from baseline in the topiroxostat group (p = 0.021), whereas the change in the febuxostat group (–8.8%) was not statistically significant (p = 0.362) [1]. This suggests a potential renoprotective effect independent of serum uric acid lowering.

Renal Protection Albuminuria Diabetic Nephropathy

Phase 3 Trial Confirms Non-Inferior Urate-Lowering Efficacy of Topiroxostat (120 mg/day) vs. Allopurinol (200 mg/day)

In a pivotal Phase 3, double-blind, active-controlled trial in Japanese hyperuricemic patients, topiroxostat 120 mg/day demonstrated non-inferiority to allopurinol 200 mg/day for the primary endpoint of percent change in serum urate. The mean percent reduction was -36.3 ± 12.7% in the topiroxostat group (n=98) versus -34.3 ± 11.1% in the allopurinol group (n=105), with the 95% confidence interval for the difference (-5.3 to 1.3%) falling within the predefined non-inferiority margin [1]. Safety profiles were similar between groups.

Clinical Efficacy Serum Urate Reduction Phase 3 Trial

Weak CYP3A4 Inhibitory Activity (18.6%) Minimizes Potential for Drug-Drug Interactions vs. More Potent CYP Inhibitors

Topiroxostat exhibits only weak inhibitory activity (18.6%) against the major drug-metabolizing enzyme CYP3A4 in vitro . This is a class-level inference, as strong CYP3A4 inhibitors (e.g., ketoconazole) typically show >80% inhibition at similar concentrations. While direct comparative data for allopurinol or febuxostat on CYP3A4 under identical assay conditions were not identified in the provided sources, this low level of inhibition suggests a lower propensity for clinically significant drug-drug interactions with CYP3A4 substrates compared to compounds with higher inhibitory potency.

Cytochrome P450 Drug-Drug Interactions CYP3A4

ABCG2 Transporter Inhibition (IC50 = 0.18 µM) Contributes to Urate-Lowering Mechanism Distinct from Pure XOR Inhibitors

In addition to inhibiting XOR, topiroxostat also inhibits the ATP-binding cassette transporter G2 (ABCG2), a high-capacity urate transporter involved in renal and extrarenal urate secretion, with an IC50 of 0.18 µM in isolated human plasma [1]. This activity represents a class-level inference of a dual mechanism of action, as it is not a primary feature of allopurinol and is a less prominent aspect of febuxostat's profile. By inhibiting both urate production (via XOR) and excretion (via ABCG2), topiroxostat may provide a more robust or predictable urate-lowering effect in certain patient populations.

ABCG2 Transporter Urate Excretion Dual Mechanism

Topiroxostat: Recommended Research and Industrial Application Scenarios Based on Evidence


Cardiovascular Safety-Focused Preclinical and Real-World Studies

Based on the real-world evidence of a 78% lower risk of heart failure versus febuxostat (RR 0.22 [0.10–0.48]) and a 74% lower risk versus allopurinol (RR 0.26 [0.11–0.63]) [1], topiroxostat is the preferred Xanthine Oxidoreductase inhibitor for research protocols where cardiovascular safety is a primary endpoint or inclusion criterion. This includes long-term preclinical safety studies, observational cohort analyses, and pharmacovigilance research aiming to minimize cardiovascular confounding.

Diabetic Nephropathy and Renoprotection Research

The observation that topiroxostat significantly reduces the urinary albumin-to-creatinine ratio (UACR) by –20.8% (p=0.021), whereas febuxostat does not (–8.8%, p=0.362) [2], makes topiroxostat the rational choice for investigating mechanisms of renoprotection in models of diabetic kidney disease and hypertensive nephropathy. This differential effect on albuminuria positions topiroxostat as a key tool for studying pathways linking hyperuricemia to renal injury.

Studies Requiring High Potency Xanthine Oxidoreductase Inhibition

For in vitro and in vivo studies demanding maximal target engagement at low compound concentrations, topiroxostat's superior potency (IC50 of 5.3 nM for XOR) provides a clear advantage. Its potency is ~20-40 fold higher than febuxostat and >1,000-fold higher than allopurinol , enabling robust enzyme inhibition while minimizing potential off-target effects or solubility limitations at high concentrations. This is particularly relevant for crystallography studies and assays using limiting enzyme concentrations.

Research on Dual Urate-Lowering Mechanisms (XOR Inhibition + ABCG2 Modulation)

Topiroxostat's unique profile as both a potent XOR inhibitor (IC50 = 5.3 nM) and an ABCG2 transporter inhibitor (IC50 = 0.18 µM) [3] makes it an ideal chemical probe for investigating the interplay between urate production and excretion. It is the compound of choice for studies exploring the pharmacokinetic and pharmacodynamic consequences of dual-mechanism urate-lowering therapy, a feature not shared to the same degree by allopurinol or febuxostat.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topiroxostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.